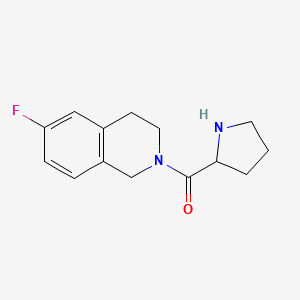
(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone, also known as FLIPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FLIPM is a small molecule that belongs to the class of isoquinolin-2-ylmethanone derivatives, which have been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of (6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators such as prostaglandins. It has also been found to inhibit the activity of PDE-4, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a signaling molecule that regulates various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor effects. It has also been shown to modulate the activity of various enzymes and signaling pathways in cells, which may contribute to its therapeutic effects. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone has several advantages as a research tool, including its ability to modulate the activity of various enzymes and signaling pathways in cells. It is also a small molecule, which makes it easy to synthesize and modify. However, this compound also has some limitations, including its complex synthesis method and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on (6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone, including the development of new anticancer drugs based on its structure and activity. This compound may also have potential applications in the treatment of inflammatory and pain-related disorders, as well as neurological disorders such as Alzheimer's disease. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
合成方法
The synthesis of (6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone involves a multi-step process that starts with the preparation of the intermediate compound 6-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylic acid. This intermediate is then converted into the key intermediate compound 6-fluoro-3,4-dihydro-1H-isoquinolin-2-amine, which is subsequently reacted with pyrrolidine-2-carboxylic acid to produce this compound. The overall synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment.
科学研究应用
(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. It has also been shown to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the regulation of inflammation and pain. This compound has also been found to inhibit the growth of cancer cells, making it a promising candidate for the development of new anticancer drugs.
属性
IUPAC Name |
(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-pyrrolidin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c15-12-4-3-11-9-17(7-5-10(11)8-12)14(18)13-2-1-6-16-13/h3-4,8,13,16H,1-2,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAGVLJELHHTMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC3=C(C2)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-[[4-(dimethylamino)phenyl]methylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7628281.png)
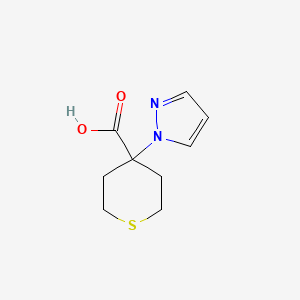
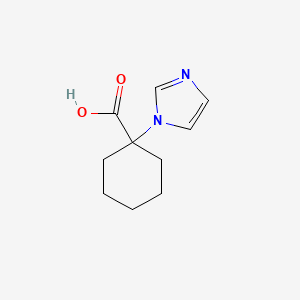
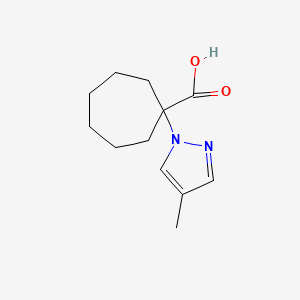

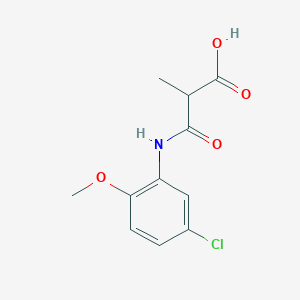
![2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid](/img/structure/B7628327.png)
![1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one](/img/structure/B7628335.png)
![2-(3-fluorophenyl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7628342.png)

![2-amino-2-methyl-N-[2-methyl-2-(2-methylphenyl)propyl]propanamide](/img/structure/B7628352.png)



